molecular formula C16H14N2OS2 B14415421 (5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one CAS No. 81902-21-8

(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one

Cat. No.: B14415421
CAS No.: 81902-21-8
M. Wt: 314.4 g/mol
InChI Key: GNMMKTQWLRCGAE-UHFFFAOYSA-N
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Description

(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one is a complex organic compound that belongs to the class of dithiazolidinones This compound is characterized by the presence of two sulfur atoms, a carbonyl group, and an imine group within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable oxidizing agent, such as iodine or bromine, to yield the desired dithiazolidinone compound. The reaction conditions often require a solvent like ethanol or acetonitrile and are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the imine and dithiazolidinone moieties allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-4-(4-Chlorophenyl)-5-[(4-chlorophenyl)imino]-1,2,4-dithiazolidin-3-one
  • (5Z)-4-(4-Methoxyphenyl)-5-[(4-methoxyphenyl)imino]-1,2,4-dithiazolidin-3-one

Uniqueness

(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

81902-21-8

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

4-(4-methylphenyl)-5-(4-methylphenyl)imino-1,2,4-dithiazolidin-3-one

InChI

InChI=1S/C16H14N2OS2/c1-11-3-7-13(8-4-11)17-15-18(16(19)21-20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

GNMMKTQWLRCGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)SS2)C3=CC=C(C=C3)C

Origin of Product

United States

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